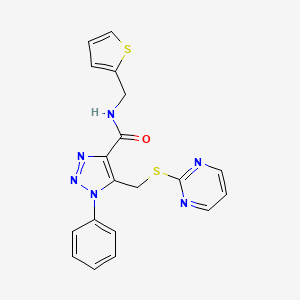![molecular formula C25H26ClN3O4 B2829889 [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate CAS No. 949421-09-4](/img/structure/B2829889.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a cyanocyclohexyl group, a carbamoyl group, and a phenylpropanoate moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product.
-
Step 1: Synthesis of 1-Cyanocyclohexylamine
Reagents: Cyclohexanone, hydroxylamine hydrochloride, sodium acetate, acetic acid.
Conditions: The reaction is carried out under reflux conditions to form cyclohexanone oxime, which is then dehydrated to produce 1-cyanocyclohexylamine.
-
Step 2: Formation of Carbamoyl Intermediate
Reagents: 1-Cyanocyclohexylamine, phosgene or triphosgene, base (e.g., triethylamine).
Conditions: The reaction is conducted at low temperatures to avoid decomposition, resulting in the formation of the carbamoyl chloride intermediate.
-
Step 3: Coupling with 3-[(2-Chlorophenyl)formamido]-3-phenylpropanoic Acid
Reagents: Carbamoyl chloride intermediate, 3-[(2-chlorophenyl)formamido]-3-phenylpropanoic acid, coupling agents (e.g., EDCI, DCC), base (e.g., DIPEA).
Conditions: The coupling reaction is performed under anhydrous conditions, typically in an inert atmosphere, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain product purity and consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoate moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
科学研究应用
Chemistry
In chemistry, [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies are conducted to evaluate its efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and pharmaceuticals.
作用机制
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity.
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces, or intracellular proteins.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed effects.
相似化合物的比较
Similar Compounds
- [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-bromophenyl)formamido]-3-phenylpropanoate
- [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-fluorophenyl)formamido]-3-phenylpropanoate
- [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-methylphenyl)formamido]-3-phenylpropanoate
Uniqueness
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for further research and development.
属性
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-chlorobenzoyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4/c26-20-12-6-5-11-19(20)24(32)28-21(18-9-3-1-4-10-18)15-23(31)33-16-22(30)29-25(17-27)13-7-2-8-14-25/h1,3-6,9-12,21H,2,7-8,13-16H2,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDDSRPOQPRNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

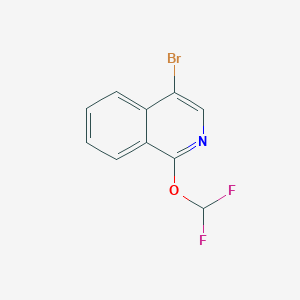
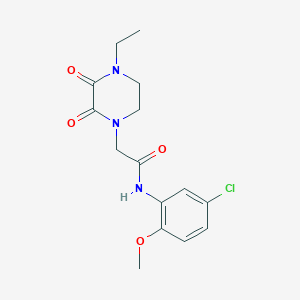
![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2829811.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2829813.png)
![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate](/img/structure/B2829816.png)
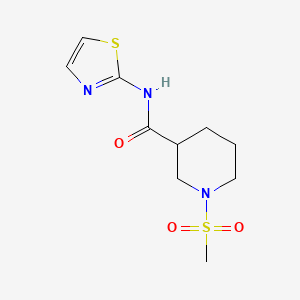
![N-(2-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2829819.png)
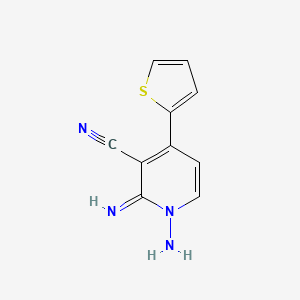

![2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine](/img/structure/B2829825.png)
![4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2829827.png)
![(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2829828.png)
